8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a fluorinated heterocyclic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorine atom at the 8th position and two methyl groups at the 2nd position of the benzo[b][1,4]oxazin-3(4H)-one core structure
Preparation Methods
The synthesis of 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of α-phenylglyoxylic acid with ortho-aminophenol in the presence of a catalyst such as ammonium niobium oxalate (ANO) and a solvent like PEG-400 . This reaction typically proceeds under mild conditions and can be accelerated using ultrasound as an alternative energy source. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrogenation: The compound can undergo hydrogenation reactions in the presence of catalysts such as palladium on carbon (Pd/C) to yield dihydro derivatives.
Scientific Research Applications
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Biology: It is utilized in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of biological processes.
Medicine: The compound’s fluorinated structure makes it a potential candidate for drug development, as fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and advanced materials, including polymers and coatings with improved properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be compared with other similar compounds, such as:
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5,6-Difluoro-2,2-dimethyl-2H-benzo[d]imidazole: Contains two fluorine atoms and an imidazole ring, used in the synthesis of conjugated polymers for organic solar cells.
3-Aryl-2H-benzo[b][1,4]oxazin-2-ones: Similar core structure but with aryl substituents, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
8-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVJTNGAXJUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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